![molecular formula C18H34O2 B3145301 (Z)-9,10-dideuteriooctadec-9-enoic acid CAS No. 5711-29-5](/img/structure/B3145301.png)
(Z)-9,10-dideuteriooctadec-9-enoic acid
Overview
Description
(Z)-9,10-dideuteriooctadec-9-enoic acid, also known as (Z)-9-dideuterio-18:1, is a polyunsaturated fatty acid that belongs to the omega-3 family of fatty acids. It is a monounsaturated fatty acid with two deuterium atoms at C-9 and C-10 positions. This fatty acid is found naturally in some marine organisms, such as fish and algae, and can also be produced synthetically. It has been studied for its potential therapeutic applications in the treatment of a variety of conditions, including cardiovascular disease, diabetes, and cancer.
Scientific Research Applications
Analytical and Chemical Methods
(Z)-9,10-dideuteriooctadec-9-enoic acid can be utilized in analytical and chemical studies for understanding the mechanisms of lipid oxidation and the role of fatty acids in biological systems. Methods for characterizing acidity in zeolites and analytical methods used in determining antioxidant activity highlight the importance of precise analytical techniques, which can be applied to study the oxidation products of deuterated fatty acids and their biological effects (Farneth & Gorte, 1995; Munteanu & Apetrei, 2021).
Environmental and Material Sciences
In environmental science, engineered nanomaterials, including those derived from or containing fatty acids, are studied for their potential release and environmental concentrations. Such studies are crucial for assessing the environmental impact of nanomaterials and their by-products, which could include derivatives of this compound (Gottschalk, Sun, & Nowack, 2013). Furthermore, the application of Z-scheme photocatalytic systems in environmental remediation and energy conversion opens avenues for exploring the role of fatty acid derivatives in enhancing photocatalytic efficiency (Huang et al., 2019).
Biomedical Applications
In the field of biomedical research, conjugated linoleic acid (CLA), closely related to this compound, has been studied extensively for its potential health benefits, including anticancer, anti-inflammatory, and lipid metabolism regulatory effects. The mechanisms of action and therapeutic potential of CLA and its isomers in various diseases have been explored, indicating the relevance of fatty acid derivatives in medical research (Kim et al., 2016; Pariza, Park, & Cook, 2001).
Mechanism of Action
Target of Action
Oleic acid-d2, also known as (Z)-9,10-dideuteriooctadec-9-enoic acid or Oleic acid(d2), is a deuterium-labeled form of Oleic acid . Oleic acid is an abundant monounsaturated fatty acid . The primary target of Oleic acid-d2 is the Na+/K+ ATPase , an enzyme that plays a crucial role in maintaining the electrochemical gradient across the cell membranes .
Mode of Action
Oleic acid-d2 interacts with its target, the Na+/K+ ATPase, by acting as an activator . This interaction leads to the upregulation of the expression of genes causing fatty acid oxidation (FAO) via the deacetylation of Peroxisome proliferator-activated receptor γ coactivator 1α (PGC1α) by PKA-dependent activation of the SIRT1-PGC1α complex .
Biochemical Pathways
The interaction of Oleic acid-d2 with Na+/K+ ATPase affects the fatty acid oxidation (FAO) pathway . This interaction leads to the upregulation of genes involved in FAO, which is achieved through the deacetylation of PGC1α by the PKA-dependent activation of the SIRT1-PGC1α complex . This process results in increased FAO, which plays a crucial role in energy production and lipid metabolism .
Pharmacokinetics
It is known that the incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules, as in the case of oleic acid-d2, can affect the pharmacokinetic and metabolic profiles of drugs . This deuteration has gained attention because of its potential to improve the bioavailability and metabolic stability of drugs .
Result of Action
The activation of Na+/K+ ATPase by Oleic acid-d2 and the subsequent upregulation of genes involved in FAO can have several molecular and cellular effects. For instance, it can lead to increased energy production and improved lipid metabolism . Moreover, Oleic acid has been shown to have the ability to regulate the expression of E-selectin and sICAM, which are involved in inflammation and endothelial dysfunction .
properties
IUPAC Name |
(Z)-9,10-dideuteriooctadec-9-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i9D,10D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-FGFBQCSHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CCCCCCCC(=O)O)/CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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